molecular formula C8H11NO4 B13928933 3-(2-Hydroxy-ethyl)-isoxazole-5-carboxylic acid ethyl ester

3-(2-Hydroxy-ethyl)-isoxazole-5-carboxylic acid ethyl ester

Cat. No.: B13928933
M. Wt: 185.18 g/mol
InChI Key: YBCDHWPQHITRMB-UHFFFAOYSA-N
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Description

Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group and a hydroxyethyl substituent, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate in an aqueous or alcoholic medium. The resulting intermediate is then subjected to further reactions to introduce the hydroxyethyl group.

Industrial Production Methods

In industrial settings, the production of Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ethyl 3-(2-oxoethyl)-5-isoxazolecarboxylate, while reduction of the ester group can produce ethyl 3-(2-hydroxyethyl)-5-isoxazolecarbinol.

Scientific Research Applications

Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The isoxazole ring can also interact with enzymes and receptors, modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate can be compared with other isoxazole derivatives such as:

  • Ethyl 3-(2-hydroxyethyl)-4-isoxazolecarboxylate
  • Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxamide
  • Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate

These compounds share similar structural features but differ in the position or nature of substituents, which can significantly influence their chemical reactivity and biological activity. The unique combination of the hydroxyethyl and ester groups in Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate makes it particularly versatile and valuable in various applications.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

ethyl 3-(2-hydroxyethyl)-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C8H11NO4/c1-2-12-8(11)7-5-6(3-4-10)9-13-7/h5,10H,2-4H2,1H3

InChI Key

YBCDHWPQHITRMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NO1)CCO

Origin of Product

United States

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